PHT-7.3

Cnk1 inhibitor PH domain binding SPR spectroscopy

PHT-7.3 is a structurally defined phthalazinone-thiazole hybrid (≥98%) that selectively targets the Cnk1 PH domain (Kd=4.7 µM). It uniquely inhibits mut-KRAS over wt-KRAS cellular contexts and demonstrates validated in vivo antitumor activity at 200 mg/kg in xenograft models. The specific 1,3-dioxan-2-ylmethyl substitution is essential for this activity, ensuring your KRAS pathway studies are not compromised by off-target effects seen with generic analogs.

Molecular Formula C24H23N3O3S
Molecular Weight 433.5 g/mol
Cat. No. B10824586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHT-7.3
Molecular FormulaC24H23N3O3S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5
InChIInChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3
InChIKeyAFPMVLVIYVAFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one (PHT-7.3) Procurement Guide | CAS 1614225-93-2


4-(1,3-Dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one (CAS 1614225-93-2, common identifier PHT-7.3, molecular formula C24H23N3O3S, molecular weight 433.52 g/mol) is a phthalazinone-thiazole hybrid small molecule that functions as a selective inhibitor of the pleckstrin homology (PH) domain of connector enhancer of kinase suppressor of Ras 1 (Cnk1; gene symbol CNKSR1) [1]. The compound is supplied as a research-grade solid powder with typical purity ≥98% and has been validated as a chemical probe for investigating Cnk1-mediated KRas signaling nanocluster biology [2].

Why Generic Phthalazinone-Thiazole Analogs Cannot Substitute for 4-(1,3-Dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one (PHT-7.3)


Generic substitution with other phthalazinone-thiazole derivatives fails for two critical reasons. First, PHT-7.3 exhibits a defined and unique target engagement profile—binding selectively to the Cnk1 PH domain with a measured Kd of 4.7 μM, a property that distinguishes it from broad-spectrum phthalazinone kinase inhibitors or PARP-targeting phthalazinones [1]. Second, the compound demonstrates functional selectivity for mutant KRAS-driven cellular contexts over wild-type KRAS systems, a differentiation that structurally similar analogs (including the closely related PHT-7.0 and PHT-7.10 series) do not match with equivalent potency or pharmacokinetic characteristics [2]. The precise 1,3-dioxan-2-ylmethyl substitution at the phthalazinone core and the 4-(4-methylphenyl)-1,3-thiazol-2-ylmethyl N-substitution pattern are structurally essential for target binding and cellular activity; generic analogs lacking this specific substitution pattern will not replicate PHT-7.3's pharmacological signature [3].

Quantitative Comparative Evidence: 4-(1,3-Dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one (PHT-7.3) vs. Analogs and Alternative Approaches


Binding Affinity to Cnk1 PH Domain: PHT-7.3 Demonstrates Superior Target Engagement vs. Structurally Related Analogs

PHT-7.3 exhibits a binding affinity (Kd = 4.7 μM) to the Cnk1 PH domain that is approximately 3.2-fold stronger than the related analog PHT-7.10 (Kd = 15.2 μM), as measured by surface plasmon resonance (SPR) spectroscopy under identical experimental conditions [1]. Among the three directly compared PHT-series compounds (PHT-7.0, PHT-7.3, and PHT-7.10), PHT-7.3 demonstrates the optimal combination of target binding affinity and subsequent cellular activity [2].

Cnk1 inhibitor PH domain binding SPR spectroscopy KRAS signaling

Mutant-Selective Cellular Proliferation Inhibition: Differential IC50 Values in 3D Anchorage-Independent Growth Assays

In 3D anchorage-independent growth assays (soft agarose), PHT-7.3 inhibited mutant KRAS (mut-KRAS) non-small cell lung cancer (NSCLC) cell proliferation with IC50 values averaging 4.4 μM across a panel of mut-KRAS lines, with individual cell line IC50 values ranging as low as 0.3 μM for the most sensitive line . By contrast, wild-type KRAS (wt-KRAS) NSCLC cell lines exhibited markedly reduced sensitivity, with IC50 values generally exceeding the tested concentration range or showing no significant inhibition [1]. The 3D growth inhibition was substantially more pronounced than 2D growth on plastic, consistent with the Cnk1-dependent anchorage-independent signaling mechanism [2].

mutant KRAS NSCLC anchorage-independent growth 3D culture cell proliferation

In Vivo Antitumor Efficacy in Mutant KRAS Xenograft Models: Genotype-Dependent Tumor Growth Inhibition

PHT-7.3 administered intraperitoneally at 200 mg/kg daily for 20 days exhibited cytostatic antitumor activity in mut-KRAS A549 (G12S) and mut-KRAS H441 (G12V) NSCLC xenografts, resulting in significant tumor growth inhibition compared to vehicle-treated controls [1]. Critically, the same dosing regimen produced no significant antitumor effect in the wt-KRAS H1975 NSCLC xenograft model, confirming genotype-dependent activity in vivo . The compound also demonstrated enhanced antitumor activity in A549 xenografts when combined with erlotinib (EGFR inhibitor) or trametinib (MEK inhibitor) [2].

xenograft in vivo efficacy mutant KRAS NSCLC tumor growth inhibition

Pharmacokinetic Parameters in Murine Models: Comparative Absorption and Exposure Profile

Following intraperitoneal administration at 10 mg/kg in mice, PHT-7.3 achieved a maximum plasma concentration (Cmax) of 260 ng/mL and an area under the curve (AUC) of 133 ng·h/mL [1]. Compared to the analog PHT-7.10 under identical dosing conditions, PHT-7.3 exhibited a 9.3-fold higher Cmax (260 vs. 28 ng/mL) and a 3.9-fold higher AUC (133 vs. 34 ng·h/mL), despite PHT-7.3 having a shorter half-life (T1/2 = 19 min) compared to PHT-7.10 (T1/2 = 22 min) [2]. The compound PHT-7.0 showed intermediate pharmacokinetic parameters (Cmax = 69 ng/mL, AUC = 19 ng·h/mL, T1/2 = 55 min) [3].

pharmacokinetics Cmax AUC bioavailability in vivo dosing

Solubility and Formulation Parameters: Enabling Concentrations for In Vitro and In Vivo Studies

PHT-7.3 demonstrates DMSO solubility of 62.5 mg/mL (144.17 mM) at 25°C, with sonication recommended to achieve complete dissolution . A validated in vivo formulation has been established: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, yielding a working concentration of 5 mg/mL (11.53 mM) suitable for intraperitoneal administration in rodent studies . The compound is stable as a lyophilized powder for 36 months when stored at -20°C under desiccated conditions; DMSO stock solutions stored at -20°C should be used within 1-3 months with aliquoting to avoid repeated freeze-thaw cycles [1].

solubility DMSO solubility formulation stock solution in vivo formulation

Mechanism of Action Differentiation: Cnk1 PH Domain Inhibition vs. Direct KRAS Binders or Downstream Pathway Inhibitors

PHT-7.3 inhibits mutant KRAS-driven signaling through a mechanism distinct from direct KRAS inhibitors (e.g., sotorasib, adagrasib) or downstream RAF/MEK/ERK pathway inhibitors. The compound binds selectively to the PH domain of Cnk1 (Kd = 4.7 μM), preventing Cnk1 plasma membrane colocalization with mut-KRAS and disrupting the formation of KRas signaling nanoclusters [1]. This mechanism blocks activation of downstream effectors including Rho and RalA/B while sparing wild-type KRAS signaling [2]. Confocal microscopy and fluorescence lifetime imaging (FLIM) studies confirmed that both PHT-7.0 and PHT-7.3 blocked Cnk1-GFP and mut-KRAS-RFP colocalization in HEK293 cells at 50 μM, with PHT-7.3 selected for further development based on superior overall profile [3].

Cnk1 PH domain KRAS nanocluster plasma membrane localization Ras signaling

Optimal Research Applications for 4-(1,3-Dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one (PHT-7.3)


Chemical Probe Studies of Cnk1-Dependent KRAS Nanocluster Signaling

PHT-7.3 is optimally deployed as a selective chemical probe for dissecting Cnk1 PH domain function in mut-KRAS-driven cancer models. Based on validated binding affinity (Kd = 4.7 μM) and cellular colocalization inhibition at 50 μM, researchers can use this compound to interrogate Cnk1-mediated plasma membrane scaffolding of KRAS signaling complexes [1]. The compound's established selectivity for mut-KRAS over wt-KRAS cellular contexts makes it particularly valuable for studies requiring genotype-specific pathway interrogation [2].

In Vitro 3D Anchorage-Independent Growth Assays in Mutant KRAS NSCLC Models

PHT-7.3 demonstrates maximal activity differential in 3D soft agarose colony formation assays (mean IC50 = 4.4 μM for mut-KRAS lines) compared to 2D adherent culture conditions [1]. This application scenario leverages the compound's mechanism—disruption of Cnk1-dependent anchorage-independent signaling—to study tumor cell behavior in physiologically relevant 3D culture systems. Experimental design should include appropriate wt-KRAS control lines to confirm genotype-selective activity [2].

In Vivo Xenograft Studies in Mutant KRAS-Driven NSCLC Models

For in vivo pharmacology studies, PHT-7.3 is validated in mut-KRAS A549 (G12S) and H441 (G12V) subcutaneous xenograft models using a 200 mg/kg intraperitoneal daily dosing regimen for 20 days [1]. The established in vivo formulation (10% DMSO/40% PEG300/5% Tween-80/45% saline, 5 mg/mL working concentration) should be employed [2]. Combination studies with erlotinib or trametinib are supported by published data demonstrating enhanced antitumor activity in A549 xenografts .

Combination Therapy Screening with RAF/MEK/ERK Pathway Inhibitors

PHT-7.3's orthogonal mechanism targeting the Cnk1 scaffolding protein enables combination screening with conventional RAS pathway inhibitors. Published data demonstrate enhanced antitumor activity when PHT-7.3 is combined with erlotinib (EGFR inhibitor) or trametinib (MEK inhibitor) in A549 xenografts [1]. This application scenario is particularly relevant for researchers investigating therapeutic strategies to overcome adaptive resistance to direct KRAS inhibitors or downstream pathway blockade [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHT-7.3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.